molecular formula C20H13ClN2O3 B5188586 2-chloro-N-9H-fluoren-2-yl-4-nitrobenzamide

2-chloro-N-9H-fluoren-2-yl-4-nitrobenzamide

Cat. No. B5188586
M. Wt: 364.8 g/mol
InChI Key: XEMBOMRIELLKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-9H-fluoren-2-yl-4-nitrobenzamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-9H-fluoren-2-yl-4-nitrobenzamide is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting the activity of certain enzymes or by inducing apoptosis in cells.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-9H-fluoren-2-yl-4-nitrobenzamide can induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and exhibit antimicrobial activity. However, the biochemical and physiological effects of this compound on other systems and organs are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-9H-fluoren-2-yl-4-nitrobenzamide in lab experiments is its potential use in cancer research and neurological disorders. However, one limitation is the lack of understanding of its biochemical and physiological effects on other systems and organs.

Future Directions

There are several future directions for research on 2-chloro-N-9H-fluoren-2-yl-4-nitrobenzamide, including:
1. Investigating its potential use in combination with other drugs for cancer treatment.
2. Studying its effects on other systems and organs in the body.
3. Developing more efficient synthesis methods for this compound.
4. Investigating its potential use in the treatment of other neurological disorders.
5. Studying its potential use as an antimicrobial agent.
In conclusion, 2-chloro-N-9H-fluoren-2-yl-4-nitrobenzamide is a promising compound that has potential use in various research applications. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-chloro-N-9H-fluoren-2-yl-4-nitrobenzamide involves the reaction of 2-chloro-N-fluorenyl-4-nitrobenzamide with N-bromosuccinimide in the presence of acetic acid. The resulting product is then purified through column chromatography to obtain the pure compound.

Scientific Research Applications

2-chloro-N-9H-fluoren-2-yl-4-nitrobenzamide has been used in various research applications, including:
1. Cancer Research: Studies have shown that this compound has potential anticancer properties and can induce apoptosis in cancer cells.
2. Neurological Disorders: Research has indicated that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is associated with the pathogenesis of Alzheimer's disease.
3. Antimicrobial Activity: Studies have shown that 2-chloro-N-9H-fluoren-2-yl-4-nitrobenzamide has antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

2-chloro-N-(9H-fluoren-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O3/c21-19-11-15(23(25)26)6-8-18(19)20(24)22-14-5-7-17-13(10-14)9-12-3-1-2-4-16(12)17/h1-8,10-11H,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMBOMRIELLKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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